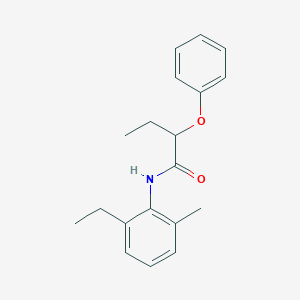![molecular formula C20H23NO2 B258831 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide, also known as PPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PPAC is a synthetic compound that is structurally related to the opioid receptor antagonist, naloxone. The purpose of
Mecanismo De Acción
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor but does not activate it. This prevents the binding of opioid drugs such as morphine and heroin, which can lead to the inhibition of pain signals and the release of dopamine in the brain. By blocking the mu-opioid receptor, this compound can reverse the effects of opioid drugs and reduce the risk of overdose.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for the mu-opioid receptor, with an IC50 value of 0.4 nM. It has also been shown to have a long duration of action, with a half-life of approximately 2 hours. In addition, this compound has been shown to have low toxicity and minimal side effects compared to other opioid receptor antagonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide is its high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in opioid addiction and overdose. However, one limitation of this compound is its synthetic nature, which can make it difficult to produce in large quantities and limit its availability for research.
Direcciones Futuras
There are several future directions for research on 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. One area of interest is the development of more potent and selective opioid receptor antagonists based on the structure of this compound. Another area of interest is the study of the potential therapeutic applications of this compound in the treatment of opioid addiction and overdose, as well as other conditions such as depression and anxiety. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs.
Métodos De Síntesis
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide can be synthesized through a multistep process involving the reaction of 1-phenylcyclopentanol with phosgene to form 1-phenylcyclopentanone. This intermediate is then reacted with 2-phenoxyacetyl chloride to form this compound. The final product can be purified through recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been studied for its potential applications in the treatment of opioid addiction and overdose. It has been shown to be a potent antagonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and heroin. This compound has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and chronic pain.
Propiedades
Fórmula molecular |
C20H23NO2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C20H23NO2/c22-19(15-23-18-11-5-2-6-12-18)21-16-20(13-7-8-14-20)17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2,(H,21,22) |
Clave InChI |
MTOBHXNUSJKJIM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)




![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)



![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)